molecular formula C13H13N3O2S2 B2751941 1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one CAS No. 2320213-83-8

1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one

Cat. No.: B2751941
CAS No.: 2320213-83-8
M. Wt: 307.39
InChI Key: UATPQZLNNMNFAJ-UHFFFAOYSA-N
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Description

1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one is a complex organic compound that features a thiazole ring, a thiophene ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Thiophene Ring: The Paal-Knorr synthesis is a common method for thiophene ring formation, involving the cyclization of 1,4-diketones with sulfur sources.

    Formation of the Piperazine Ring: Piperazine derivatives can be synthesized through the reaction of diethylenetriamine with dihaloalkanes.

    Coupling Reactions: The final compound can be obtained by coupling the thiazole and thiophene derivatives with the piperazine derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one can undergo various types of chemical reactions:

    Oxidation: The thiophene and thiazole rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the piperazine ring can be reduced using reagents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole and thiophene derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The thiazole and thiophene rings could facilitate binding to specific sites on proteins, while the piperazine ring might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Thiazol-2-yl)-4-(2-(thiophen-2-yl)acetyl)piperazin-2-one
  • 1-(Thiazol-2-yl)-4-(2-(furan-3-yl)acetyl)piperazin-2-one
  • 1-(Thiazol-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one

Uniqueness

1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The presence of both thiazole and thiophene rings might enhance its ability to interact with a broader range of biological targets compared to similar compounds.

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)-4-(2-thiophen-3-ylacetyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c17-11(7-10-1-5-19-9-10)15-3-4-16(12(18)8-15)13-14-2-6-20-13/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATPQZLNNMNFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CC2=CSC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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